N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
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Overview
Description
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a methyl group, a methylsulfonyl group, and a 2-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzamide with methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Methylsulfonyl Group:
Attachment of the 2-Methylbenzyl Group: The final step involves the attachment of the 2-methylbenzyl group through a nucleophilic substitution reaction using 2-methylbenzyl bromide.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide can be compared with similar compounds such as:
N-benzyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide: Similar structure but with a benzyl group instead of a methyl group.
N-methyl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide: Similar structure but with a chlorobenzyl group instead of a methylbenzyl group.
N-methyl-4-[(2-methylbenzyl)(ethylsulfonyl)amino]benzamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Properties
IUPAC Name |
N-methyl-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-6-4-5-7-15(13)12-19(23(3,21)22)16-10-8-14(9-11-16)17(20)18-2/h4-11H,12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXQFLGPOPLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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